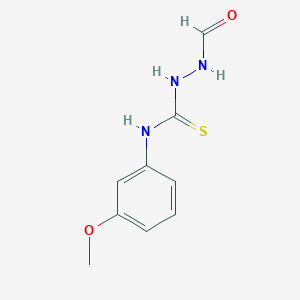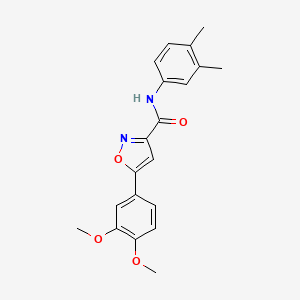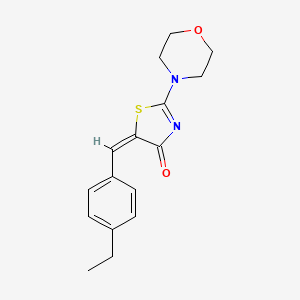![molecular formula C20H19Cl2N3O3 B4630302 4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including the formation of specific functional groups and ring systems. While no direct synthesis of the specified compound was found, related research on the synthesis of pyrazole derivatives and bicyclic dione compounds offers insight into possible synthetic routes. These studies detail the reactions involving dimethylbicyclo[4.4.0]decane-2,10-dione derivatives and pyrazole synthesis through Japp-Klingemann reactions, providing a foundation for synthesizing structurally complex molecules similar to the one (Jager & Otterbein, 1980); (Kumar, Biju, & Sadasivan, 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been studied through various spectroscopic and crystallographic methods, revealing the arrangements of atoms and the conformation of molecular frameworks. Investigations into similar molecules have shown the significance of the pyrazole ring and its substitution patterns, which are crucial for the molecular geometry and reactivity of these compounds (Asiri & Khan, 2011).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives are diverse, including their ability to undergo various substitution reactions, cycloadditions, and transformations into metal complexes, which can be leveraged for further chemical modifications and applications. The reactivity of these compounds often hinges on the substituents present on the pyrazole ring and the adjacent functional groups, offering a wide range of chemical manipulation possibilities (Bonacorso et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. For compounds with similar complexity, single-crystal X-ray diffraction studies have elucidated their solid-state structures, providing insights into the molecular conformations and intermolecular interactions that dictate their physical state and stability (Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties of such complex molecules are determined by their functional groups and molecular framework. Studies on pyrazole derivatives and bicyclic diones have highlighted their potential reactivity towards nucleophilic and electrophilic agents, their behavior in redox reactions, and their propensity to form stable complexes with metals, underpinning their versatility in chemical synthesis and potential applications in various fields (Zolfigol et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Several studies focus on the synthesis of complex organic compounds, providing a foundation for understanding how similar compounds to the one might be synthesized. For example, the work by Jager and Otterbein (1980) describes the synthesis of a complex organic compound through crystallization, suggesting a method for creating intricate structures with potential applications in various fields, including material science and pharmaceuticals (J. Jager & W. Otterbein, 1980).
Structural Characterization
Research by Jiang and Zeng (2016) on the synthesis and crystal structures of new oxaspirocyclic compounds highlights the importance of structural characterization in understanding the properties and potential applications of complex molecules (Jinhe Jiang & Wulan Zeng, 2016).
Potential Applications
Studies exploring the applications of complex organic compounds, such as those by Hasaninejad et al. (2013), demonstrate the potential utility of these compounds in catalysis and synthesis, suggesting areas where the specified compound might find use (A. Hasaninejad, Nooshin Golzar, Maryam Beyrati, A. Zare, & M. Doroodmand, 2013).
Eigenschaften
IUPAC Name |
2-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3/c1-9-18(10(2)24(23-9)8-11-12(21)4-3-5-13(11)22)25-19(26)16-14-6-7-15(28-14)17(16)20(25)27/h3-5,14-17H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUADYVDJNPTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N3C(=O)C4C5CCC(C4C3=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)




![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)

![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)